![molecular formula C13H19NO B2751131 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 2320574-48-7](/img/structure/B2751131.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a common structural motif found in many biologically active molecules, including some alkaloids .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane derivatives has been a subject of research interest due to their presence in various biologically active compounds. The enantioselective construction of this scaffold has been achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 8-azabicyclo[3.2.1]octane core and the functional groups attached to it. For instance, the methylene group could potentially be involved in various reactions such as oxidation, reduction, or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Some general properties such as density, boiling point, vapor pressure, and others can be predicted using computational chemistry methods .Scientific Research Applications
Structural Characterization and Crystallography
Crystal Structure Analysis
The structural analysis of compounds structurally similar to "1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one" has been a subject of interest. For instance, studies on the gold(III) tetrachloride salt of L-cocaine, a related compound, have provided insights into its molecular structure, showcasing intramolecular hydrogen bonding and intermolecular contacts (Wood et al., 2007). Similarly, the analysis of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-5-ols has contributed to the understanding of their configurational and conformational behavior (Fernández et al., 1997).
Synthetic Routes and Chemical Reactions
Polymerization Studies
The cationic polymerization of bicyclic acetals, such as 4-bromo-6,8-dioxabicyclo[3.2.1]octane, reveals the effects of temperature and catalysts on the polymerization process, offering a pathway to synthesize polymers with specific structural units (Okada et al., 1982).
Stereoselective Synthesis
Research into the stereoselective synthesis of active metabolites of potent inhibitors demonstrates the capability to control the stereochemistry of complex molecules, which is crucial for developing pharmaceuticals with targeted effects (Chen et al., 2010).
Desymmetrization Strategies
The desymmetrization of trienes via ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes highlights a novel strategy for synthesizing natural product skeletons, underscoring the utility of these compounds in organic synthesis (Burke et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOYBPTYGNSCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C2CCC1CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}pent-4-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

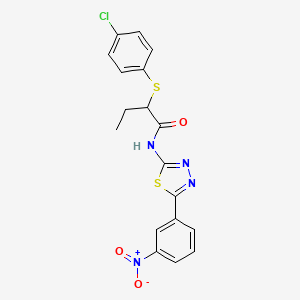
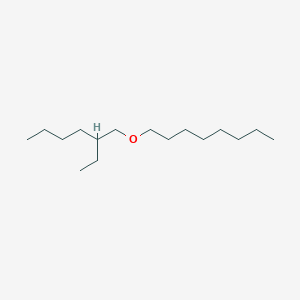
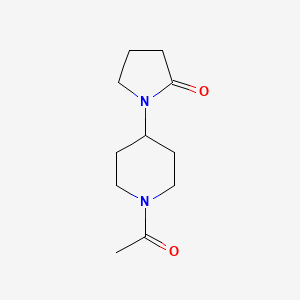
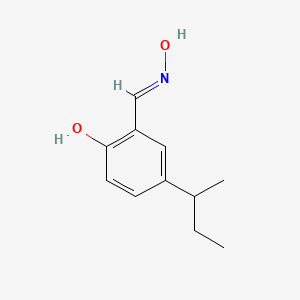
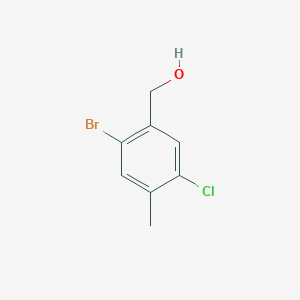
![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)
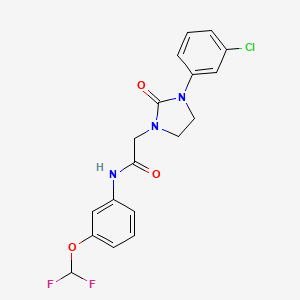
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)
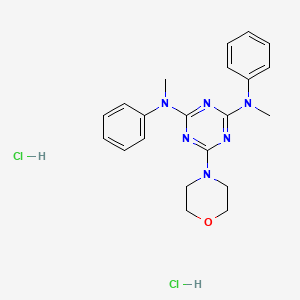
![1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751067.png)
![5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751069.png)
![5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2751071.png)